7-Bromo-4-methylchroman-4-OL, also referred to as 7-Bromochroman-4-ol, is a chemical compound characterized by its unique chroman ring structure. The molecular formula of this compound is , featuring a bromine atom at the 7-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural properties and biological activities, including potential antioxidant, anti-inflammatory, and neuroprotective effects.
7-Bromo-4-methylchroman-4-OL can be synthesized from various precursors, primarily through bromination and reduction processes. It is commonly derived from the corresponding ketone, 7-Bromo-4-methylchroman-4-one, which undergoes reduction to yield the alcohol form.
The compound belongs to the class of chromans, which are bicyclic compounds that consist of a benzene ring fused to a tetrahydrofuran ring. Chromans are notable for their diverse biological activities and are often studied for their pharmacological potential.
The synthesis of 7-Bromo-4-methylchroman-4-OL typically involves the reduction of 7-Bromo-4-methylchroman-4-one using reducing agents such as sodium tetrahydroborate in methanol. This method is favored for its simplicity and effectiveness in producing high yields of the desired alcohol .
Another approach includes bromination of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol using bromine or a brominating agent like N-bromosuccinimide in solvents such as carbon tetrachloride or chloroform, often under reflux conditions to ensure complete reaction.
The reaction conditions for the synthesis typically involve controlled temperatures and the use of inert atmospheres to prevent oxidation or side reactions. The purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of 7-Bromo-4-methylchroman-4-OL consists of a chroman core with specific substituents that influence its chemical behavior. The bromine atom at the 7-position and the hydroxyl group at the 4-position are critical for its biological activity.
Key structural data includes:
7-Bromo-4-methylchroman-4-OL can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity profile is influenced by the presence of the bromine atom, which can facilitate nucleophilic substitutions or participate in electrophilic aromatic substitution reactions. This versatility makes it a valuable intermediate in organic synthesis .
The mechanism of action for 7-Bromo-4-methylchroman-4-OL is primarily linked to its interactions with biological targets. Preliminary studies suggest that it may modulate enzyme activities involved in inflammatory pathways and oxidative stress responses.
Research indicates that compounds with similar structures exhibit neuroprotective effects by scavenging free radicals and reducing inflammation, suggesting that 7-Bromo-4-methylchroman-4-OL may have comparable properties .
Key chemical properties include:
Further studies on its thermal stability and reactivity under various conditions are necessary to fully characterize its physical properties .
7-Bromo-4-methylchroman-4-OL has potential applications in:
Research continues to explore its full therapeutic potential, particularly in areas related to neuroprotection and anti-inflammatory effects .
The Mitsunobu reaction serves as a cornerstone for constructing the chroman scaffold of 7-bromo-4-methylchroman-4-ol. This dehydrative redox process enables the stereospecific coupling of brominated phenols with prochiral alkenols under triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol center, critical for establishing the chiral C4 position in chromanols [1] [5].
Intramolecular Mitsunobu cyclization excels at constructing the chroman oxygen heterocycle. When applied to ortho-brominated phenolic alkenols (e.g., 14a), the reaction forms the benzopyran ring prior to functionalization at C7. Key advantages include:
Optimal conditions employ toluene solvent at 0–90°C, generating chroman intermediates like (2S)-phenylchroman (15a) that serve as precursors for subsequent bromination.
The stereochemical outcome of Mitsunobu reactions is rigorously controlled by the SN₂ mechanism. Studies demonstrate complete inversion at the chiral center of halopropanols (e.g., R-3-chloro-1-phenyl-1-propanol yields S-configured ethers). This predictability enables strategic installation of the C4 stereocenter in chroman-4-ols [5]. Computational studies (B3LYP/6-31+G) reveal transition state energies rationalizing the observed stereoselectivity, where phenolate attack occurs anti-periplanar to the departing phosphonium intermediate [8].
Halogen-metal exchange with n-BuLi enables direct cyclization of brominated precursors to access the 7-bromo-substituted chroman framework. This method features:
Notably, 2,4-dibromo ether 16 undergoes selective exchange at the ortho-bromide (relative to ether oxygen), cyclizing to 6-bromo-2-phenylchroman (17a) in 84% yield. Subsequent lithiation and quenching with electrophiles provides diverse C6-substituted chromans [5].
Regioselective C7 bromination requires precise control to avoid polybromination. N-Bromosuccinimide (NBS) with radical initiators or Brønsted acids achieves selective monobromination:
Table 1: Optimization of Regioselective Bromination
Substrate | Conditions | Brominating Agent | Yield | Regioselectivity |
---|---|---|---|---|
2,6-Dichlorobenzonitrile (7) | H₂SO₄ (10 eq), 25°C | NBS (1.07 eq) | 75–80% | >95% C3-bromination |
Protected chroman | AIBN, CCl₄, reflux | NBS | Moderate | C7 preferred |
Critical parameters:
This protocol enables hundred-gram scale synthesis of 3-bromo-2,6-dichlorobenzonitrile (8), a key precursor for SNAr-based chroman formation [4].
The CBS reduction provides enantioselective access to chroman-4-ol stereocenters. Key features:
For 4-methylchroman-4-ol synthesis, the prochiral ketone precursor undergoes reduction with (S)-CBS catalyst to yield the R-alcohol. Catalyst loadings of 5–20 mol% in toluene at −20°C to 0°C provide optimal selectivity. Industrial drawbacks include borane handling and stoichiometric borane waste, though BH₃·THF complexes offer practical solutions [7] [9].
Conjugate additions to α,β-unsaturated lactones/amides enable construction of the quaternary C4 center:
Critical activation strategies for unreactive acrylamides:
Table 2: Asymmetric Reduction Methods Comparison
Method | Typical ee (%) | Catalyst/Reagent | Scale Limitations |
---|---|---|---|
CBS Reduction | 90–99% | Oxazaborolidines (e.g., MeCBS) | Borane waste; catalyst cost |
Chiral Auxiliary | >95% de | Evans oxazolidinone | Auxiliary attachment/removal |
Cu-Catalyzed CA | 85–95% | Heterocuprate/chiral ligand | Moisture sensitivity |
These methods establish the stereogenic C4 center prior to bromination, avoiding epimerization risks in late-stage functionalization [3].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0